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molecular formula C6H12ClNO2 B132711 Chloromethyl Diethylcarbamate CAS No. 133217-92-2

Chloromethyl Diethylcarbamate

Cat. No. B132711
M. Wt: 165.62 g/mol
InChI Key: INYBDSYHTPGUKO-UHFFFAOYSA-N
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Patent
US07169925B2

Procedure details

To a stirred solution of chloromethyl chloroformate (7.09 g, 5.5 mmol) in heptane (100 mL) at −20° C. add a solution of diethylamine (10.4 g, 14.7 mmol) in heptane (50 mL), dropwise. Maintain the internal temperature between −15° C. to −5° C. and after 1 h quench the reaction with water. Separate the layers and wash the organic phase with 10% aqueous HCl, water and NaHCO3 solution. Dry the organic layer (MgSO4), filter and concentrate under reduced pressure to obtain 8.3 g of the title compound.
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][Cl:6])=[O:3].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8]>CCCCCCC>[CH2:7]([N:9]([CH2:10][CH3:11])[C:2](=[O:3])[O:4][CH2:5][Cl:6])[CH3:8]

Inputs

Step One
Name
Quantity
7.09 g
Type
reactant
Smiles
ClC(=O)OCCl
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Maintain the internal temperature between −15° C. to −5° C.
CUSTOM
Type
CUSTOM
Details
after 1 h quench
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction with water
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the organic phase with 10% aqueous HCl, water and NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(OCCl)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 911.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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